molecular formula C10H10N2O4 B6232197 dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone CAS No. 2758004-32-7

dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone

Cat. No.: B6232197
CAS No.: 2758004-32-7
M. Wt: 222.2
InChI Key:
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Description

Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is a complex heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes both pyrrole and isoindole moieties, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone typically involves a multicomponent reaction. One notable method is the [2 + 2 + 2] cycloaddition of maleimides with nitroenamines. This reaction can be carried out by simply heating a mixture of the substrates in dimethylformamide (DMF) without the need for any catalyst or promoter . This approach effectively utilizes the strong electron-withdrawing nature of the nitro group in nitroenamines to activate the reactivity of the carbon-carbon bond, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and cycloaddition can be scaled up for industrial applications. The use of solvent-free or green chemistry approaches can enhance the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-withdrawing groups and fused ring system contribute to its reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone: A closely related compound with similar structural features but lacking the dodecahydro modification.

    Hexahydroisoindole-1,3-dione: Another related compound with fewer hydrogen atoms and a simpler structure.

Uniqueness

Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is unique due to its fully hydrogenated state, which imparts distinct chemical and physical properties. This makes it particularly interesting for studies involving hydrogenation and its effects on molecular stability and reactivity .

Properties

CAS No.

2758004-32-7

Molecular Formula

C10H10N2O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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